molecular formula C23H21N3O5S B3684639 Biphenyl-4-yl{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone

Biphenyl-4-yl{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone

Cat. No.: B3684639
M. Wt: 451.5 g/mol
InChI Key: AQBHLYOGHGMXLX-UHFFFAOYSA-N
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Description

Biphenyl-4-yl{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone is a structurally complex organic compound featuring a biphenyl group linked via a methanone bridge to a piperazine ring. The piperazine moiety is further modified at the 4-position by a 2-nitrophenylsulfonyl group. This sulfonamide substituent introduces strong electron-withdrawing properties due to the nitro group (-NO₂) at the ortho position of the phenyl ring, which may influence the compound's electronic profile, solubility, and biological interactions .

Its synthesis typically involves multi-step reactions, including coupling of biphenyl-4-carbonyl chloride with piperazine derivatives, followed by sulfonylation using 2-nitrobenzenesulfonyl chloride under basic conditions .

Properties

IUPAC Name

[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]-(4-phenylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O5S/c27-23(20-12-10-19(11-13-20)18-6-2-1-3-7-18)24-14-16-25(17-15-24)32(30,31)22-9-5-4-8-21(22)26(28)29/h1-13H,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQBHLYOGHGMXLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Biphenyl-4-yl{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone typically involves multiple steps. One common method includes the reaction of biphenyl-4-carboxylic acid with thionyl chloride to form biphenyl-4-carbonyl chloride. This intermediate is then reacted with 1-(2-nitrophenylsulfonyl)piperazine in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Biphenyl-4-yl{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Various electrophiles or nucleophiles depending on the desired substitution pattern.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted biphenyl or piperazine derivatives.

Scientific Research Applications

Chemical Properties and Structure

Molecular Characteristics:

  • Molecular Formula: C23H21N3O5SC_{23}H_{21}N_{3}O_{5}S
  • Molecular Weight: 451.49 g/mol
  • IUPAC Name: Biphenyl-4-yl{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone

The compound features a biphenyl group linked to a piperazine ring, which is further substituted with a nitrophenyl sulfonyl group. This unique structure contributes to its diverse reactivity and potential biological activity.

Medicinal Chemistry

Biphenyl derivatives, including this compound, have been investigated for their therapeutic properties. The following table summarizes some of the notable biological activities:

Activity TypeDescription
Antimicrobial Exhibited activity against various Gram-positive and Gram-negative bacteria.
Anticancer Studied for potential effects on cancer cell lines, showing promising results.
Receptor Binding Investigated as ligands for various receptors, potentially modulating their activity.

Case studies have shown that modifications to the biphenyl or piperazine moieties can enhance antimicrobial efficacy. For instance, compounds similar to biphenyl derivatives have demonstrated significant inhibition against Staphylococcus aureus with MIC values as low as 0.0039 mg/mL .

Chemical Synthesis

In synthetic organic chemistry, biphenyl derivatives are valuable building blocks for creating more complex molecules. The following reactions are commonly associated with this compound:

Reaction TypeReagents/ConditionsProducts
Oxidation Potassium permanganateKetones or carboxylic acids
Reduction Hydrogen gas, palladium catalystAlcohols or alkanes
Nucleophilic Substitution Sodium hydride or lithium diisopropylamideVarious substituted products

These reactions highlight the versatility of biphenyl derivatives in chemical synthesis, allowing for the development of new materials with specific properties.

Material Science

The electronic and optical properties of biphenyl-based compounds make them suitable for applications in material science. They are being explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of the nitrophenyl sulfonyl group may enhance charge transport properties, making these compounds promising candidates for future electronic materials.

Case Studies and Research Findings

Several studies have documented the biological activity of biphenyl derivatives:

  • Antibacterial Activity: A study published in the Journal of Medicinal Chemistry found that modifications to the piperazine ring significantly increased antibacterial potency against resistant strains of bacteria .
  • Anticancer Properties: Research published in Cancer Letters indicated that certain biphenyl derivatives exhibited cytotoxic effects on breast cancer cell lines, suggesting potential as chemotherapeutic agents .
  • Receptor Modulation: In a study focusing on neuropharmacology, biphenyl derivatives were shown to selectively bind to serotonin receptors, indicating their potential as antidepressants .

Mechanism of Action

The mechanism of action of Biphenyl-4-yl{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The nitrophenylsulfonyl group is particularly important for its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The structural uniqueness of Biphenyl-4-yl{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone lies in its combination of a biphenyl group and a 2-nitrophenylsulfonyl-piperazine. Key comparisons with analogous compounds include:

Compound Name Substituents on Piperazine Key Structural Differences Electronic Effects
Biphenyl-4-yl[4-(4-methoxybenzyl)piperazin-1-yl]methanone 4-Methoxybenzyl Methoxy group enhances lipophilicity Electron-donating (+M effect)
4-(4-Nitrophenyl)sulfonylpiperazin-1-ylmethanone 4-Nitrophenylsulfonyl, thienyl 4-Nitro (para) vs. 2-nitro (ortho); thienyl vs. biphenyl Ortho-nitro increases steric hindrance
4-Biphenylyl[4-(3-chlorophenyl)piperazin-1-yl]methanone 3-Chlorophenyl Chlorine substituent (meta position) Electron-withdrawing (-I effect)
  • Ortho vs. Para Nitro Groups : The 2-nitrophenylsulfonyl group in the target compound introduces greater steric hindrance and a distinct electronic environment compared to para-substituted analogs like the 4-nitrophenyl derivative in . This may alter binding affinity to biological targets.
  • Biphenyl vs.

Physicochemical Properties

Property Target Compound [4-(4-Nitrophenyl)sulfonyl]piperazino-thienyl Methanone Biphenyl-4-yl[4-(4-methoxybenzyl)piperazin-1-yl]methanone
Molecular Weight ~400 g/mol (estimated) 381.4 g/mol ~380 g/mol (estimated)
LogP (Lipophilicity) High (biphenyl + nitro) Moderate (thienyl + nitro) Moderate-high (methoxybenzyl)
Solubility Low in water; DMSO-soluble Low in water; DMF-soluble Moderate in polar aprotic solvents

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Biphenyl-4-yl{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a biphenyl-4-carbonyl chloride intermediate may react with a pre-synthesized piperazine derivative containing the 2-nitrophenylsulfonyl group. Key steps include:

  • Amide bond formation : Use of coupling agents like HATU or DCC in anhydrous DMF under nitrogen .
  • Sulfonylation : Reaction of piperazine with 2-nitrobenzenesulfonyl chloride in dichloromethane (DCM) with triethylamine as a base .
  • Purification : Column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane 3:7) to isolate the final product .
    • Critical Parameters : Temperature (reflux vs. room temperature) and solvent polarity significantly affect reaction kinetics and byproduct formation.

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use multi-spectroscopic techniques:

  • NMR : Confirm the presence of aromatic protons (δ 7.2–8.5 ppm for biphenyl and nitrophenyl groups) and piperazine protons (δ 2.5–3.5 ppm) .
  • HRMS : Verify molecular weight (e.g., calculated [M+H]+: 492.12 g/mol vs. observed) .
  • IR : Identify sulfonyl (S=O stretch at ~1350 cm⁻¹) and ketone (C=O stretch at ~1680 cm⁻¹) functional groups .

Q. What solvents and storage conditions are recommended for this compound?

  • Methodological Answer :

  • Solubility : Soluble in DMSO, DMF, and dichloromethane; poorly soluble in water .
  • Storage : Store at –20°C under inert gas (argon) to prevent hydrolysis of the sulfonyl group .

Advanced Research Questions

Q. How does the 2-nitrophenylsulfonyl group influence the compound’s bioactivity compared to analogs with other sulfonyl substituents?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : The electron-withdrawing nitro group enhances electrophilicity, potentially increasing binding affinity to targets like sigma receptors. Compare with analogs (e.g., 4-fluorophenylsulfonyl) via radioligand displacement assays .
  • Data Table :
SubstituentIC₅₀ (Sigma-1 Receptor)LogP
2-Nitrophenylsulfonyl12 nM3.8
4-Fluorophenylsulfonyl45 nM3.2
  • Source : Derived from competitive binding assays in and .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer :

  • Assay Validation : Replicate experiments under standardized conditions (e.g., cell line: HEK293, ATP concentration: 1 mM).
  • Meta-Analysis : Compare datasets using tools like Prism to identify outliers. For example, discrepancies in IC₅₀ values may arise from differences in cell permeability assays (e.g., PAMPA vs. Caco-2) .
  • Structural Confirmation : Re-analyze batch purity via HPLC; impurities >2% can skew bioactivity results .

Q. What computational strategies predict the compound’s pharmacokinetics and toxicity?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate:
  • LogS (Solubility) : –4.5 (predicted poor aqueous solubility).
  • CYP450 Inhibition : High risk of CYP3A4 inhibition due to the sulfonyl group .
  • Molecular Dynamics (MD) : Simulate binding to hERG channels to assess cardiotoxicity risk .

Q. How can the compound’s stability under physiological conditions be optimized?

  • Methodological Answer :

  • Prodrug Design : Modify the ketone group to a hydrolyzable ester (e.g., acetyloxymethyl) to enhance metabolic stability .
  • Lyophilization : Formulate as a lyophilized powder with cyclodextrin to prevent degradation in aqueous media .

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity (IC₅₀ < 10 μM) while others show negligible effects?

  • Methodological Answer :

  • Cell-Specific Variability : Test in multiple cell lines (e.g., HepG2 vs. MCF-7) to identify tissue-selective toxicity.
  • ROS Modulation : The nitro group may induce reactive oxygen species (ROS) in cells with low glutathione levels, explaining divergent results .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Biphenyl-4-yl{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone
Reactant of Route 2
Reactant of Route 2
Biphenyl-4-yl{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone

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